molecular formula C10H10O4 B1595863 Ethyl 3-formyl-4-hydroxybenzoate CAS No. 82304-99-2

Ethyl 3-formyl-4-hydroxybenzoate

Cat. No.: B1595863
CAS No.: 82304-99-2
M. Wt: 194.18 g/mol
InChI Key: WOANOAGQWVVXQR-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-4-hydroxybenzoate (CAS 82304-99-2) is a substituted benzoate ester with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol . Its structure features a formyl (-CHO) group at the 3-position and a hydroxyl (-OH) group at the 4-position of the aromatic ring, combined with an ethyl ester moiety at the carboxylate position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials .

Ethyl esters are typically synthesized via similar routes using ethyl halides or alcohols, suggesting that this compound is prepared through esterification or transesterification reactions .

Properties

IUPAC Name

ethyl 3-formyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOANOAGQWVVXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297364
Record name ethyl 3-formyl-4-hydroxybenzoate
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82304-99-2
Record name 82304-99-2
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Record name ethyl 3-formyl-4-hydroxybenzoate
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Record name 82304-99-2
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Scientific Research Applications

Ethyl 3-formyl-4-hydroxybenzoate finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of new drugs, particularly in the areas of anti-inflammatory and analgesic medications.

  • Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-formyl-4-hydroxybenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Ethyl 3-formyl-4-hydroxybenzoate belongs to a family of substituted benzoates characterized by ester groups and aromatic substituents. Key analogs include:

Table 1: Structural Analogs and Key Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity (%) Applications/Synthesis
This compound C₁₀H₁₀O₄ 194.19 Formyl, hydroxyl, ethyl ester 98 Organic synthesis intermediate
Mthis compound C₉H₈O₄ 180.16 Formyl, hydroxyl, methyl ester >97 Precursor for DNA-compatible compounds
tert-Butyl 3-formyl-4-hydroxybenzoate C₁₂H₁₄O₄ 246.31* Formyl, hydroxyl, tert-butyl ester N/A Oxidative dearomatization reactions
Ethyl 4-hydroxy-3-iodobenzoate C₉H₉IO₃ 268.07 Iodo, hydroxyl, ethyl ester N/A Halogenated building block

*Molecular weight estimated based on tert-butyl ester structure.

Reactivity and Functional Group Influence

  • Formyl Group : The aldehyde functionality enables condensation reactions (e.g., with amines or hydrazines) and nucleophilic additions, making it valuable for constructing heterocycles or extended conjugated systems .
  • Hydroxyl Group : Participates in hydrogen bonding, influencing crystallization behavior and solubility. The -OH group can also undergo protection/deprotection strategies (e.g., benzylation or silylation) .
  • Ester Group : Ethyl esters exhibit moderate hydrolysis resistance compared to methyl (more reactive) and tert-butyl esters (highly stable). The tert-butyl group’s steric bulk enhances stability in acidic/oxidative conditions .
Table 2: Reactivity Comparison
Property This compound Methyl Analog tert-Butyl Analog
Hydrolysis Susceptibility Moderate High Low
Stability under Acid Moderate Low High
Hydrogen Bonding Strong (due to -OH) Strong Strong

Biological Activity

Ethyl 3-formyl-4-hydroxybenzoate (EFH) is an organic compound with a variety of biological activities. This article explores its biochemical interactions, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10O4. Its structure consists of a formyl group at the 3-position and a hydroxy group at the 4-position on a benzoate ring. This unique arrangement contributes to its reactivity and interaction with biological systems.

Biochemical Interactions

EFH interacts with various enzymes and proteins, playing a role in biochemical pathways. It is known to act as a substrate for oxidoreductases, leading to the generation of reactive oxygen species (ROS), which can influence cellular redox states and signaling pathways.

Cellular Effects

Research indicates that EFH can modulate cell signaling pathways and gene expression, particularly those involved in antioxidant defense mechanisms. For instance, it has been shown to enhance the expression of genes related to oxidative stress responses.

Dosage Effects

The biological effects of EFH are dose-dependent:

  • Low Doses : May enhance antioxidant defenses and reduce oxidative stress.
  • High Doses : Can lead to cytotoxicity and metabolic disruption, indicating a threshold effect where cellular responses significantly change at certain dosage levels.

Metabolic Pathways

EFH undergoes metabolism through various pathways involving enzymes such as esterases and oxidoreductases. These reactions can produce metabolites that further participate in biochemical processes, impacting metabolic flux within cells.

Antioxidant Activity

A study demonstrated that EFH exhibited significant antioxidant properties in vitro, reducing oxidative damage in cultured cells. The compound's ability to modulate the activity of antioxidant enzymes suggests its potential therapeutic application in oxidative stress-related conditions.

Antimicrobial Properties

Research has indicated that derivatives of 4-hydroxybenzoic acid (4-HBA), from which EFH is derived, possess antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that EFH may also exhibit similar properties, warranting further investigation.

Applications in Research and Industry

EFH serves multiple roles across various fields:

  • Chemistry : Acts as an intermediate in synthesizing complex organic molecules.
  • Biology : Used in studies focusing on enzyme mechanisms and metabolic pathways.
  • Medicine : Potential applications in developing anti-inflammatory and analgesic drugs.
  • Industry : Employed in producing dyes, pigments, and other specialty chemicals .

Summary of Biological Activities

Activity TypeDescription
AntioxidantEnhances antioxidant defenses; reduces oxidative stress
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria
Enzyme InteractionActs as a substrate for oxidoreductases; influences cellular metabolism
Therapeutic PotentialPossible applications in anti-inflammatory drug development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-formyl-4-hydroxybenzoate
Reactant of Route 2
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Ethyl 3-formyl-4-hydroxybenzoate

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